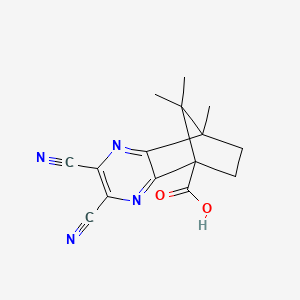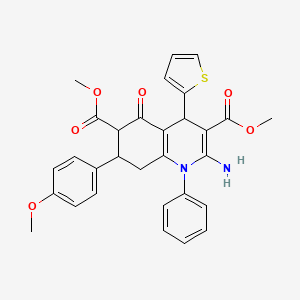
2,3-dicyano-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dicyano-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including cyano, carboxylic acid, and methanoquinoxaline moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dicyano-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of cyano groups and the carboxylic acid functionality. Key steps may include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an aromatic diamine with a diketone.
Introduction of Cyano Groups: Nitrile groups can be introduced via nucleophilic substitution reactions using suitable cyanating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
2,3-Dicyano-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2,3-Dicyano-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,3-dicyano-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dicyanoquinoxaline: Lacks the methano and trimethyl groups, offering different reactivity and applications.
8,9-Dihydro-5,8-methanoquinoxaline: Similar core structure but without cyano and carboxylic acid groups.
Trimethylquinoxaline Derivatives: Variants with different substituents, affecting their chemical and biological properties.
Uniqueness
2,3-Dicyano-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxylic acid stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4,5-dicyano-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C15H14N4O2/c1-13(2)14(3)4-5-15(13,12(20)21)11-10(14)18-8(6-16)9(7-17)19-11/h4-5H2,1-3H3,(H,20,21) |
InChI Key |
JXHJMPFFKUCDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C3=NC(=C(N=C32)C#N)C#N)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-dimethyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11067569.png)
![8-nitro-1'-phenyl-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11067575.png)
![3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11067579.png)
![Ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate](/img/structure/B11067581.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11067583.png)
![N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11067586.png)

![{5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11067596.png)

![3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11067621.png)
![2-Methoxy-6-phenyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11067623.png)
![ethyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11067625.png)
![6-{[(1,1-dioxidotetrahydrothiophen-3-yl)sulfanyl]methyl}-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11067628.png)
![2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B11067633.png)
